Ethyl 4-chloro-5-nitroquinoline-2-carboxylate

Medicinal Chemistry Organic Synthesis Building Blocks

Ethyl 4-chloro-5-nitroquinoline-2-carboxylate delivers three orthogonal reactive handles—C4-Cl for nucleophilic aromatic substitution, C5-NO₂ for selective reduction/amination, and C2-COOEt for hydrolysis or amidation—in a single heterocyclic scaffold. This triple-functionalization architecture enables sequential derivatization for parallel medicinal chemistry campaigns targeting MELK kinase (US 9,120,749 B2) and antimicrobial lead optimization, reducing the number of discrete building blocks required. Unlike single-substituent analogs, only this substitution pattern supports all three transformations. Favorable computed drug-like properties (consensus LogP 2.21, TPSA 85.01 Ų) pre-qualify this intermediate for CNS-oral bioavailability programs.

Molecular Formula C12H9ClN2O4
Molecular Weight 280.66
CAS No. 1447606-60-1
Cat. No. B2567645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-chloro-5-nitroquinoline-2-carboxylate
CAS1447606-60-1
Molecular FormulaC12H9ClN2O4
Molecular Weight280.66
Structural Identifiers
SMILESCCOC(=O)C1=NC2=C(C(=CC=C2)[N+](=O)[O-])C(=C1)Cl
InChIInChI=1S/C12H9ClN2O4/c1-2-19-12(16)9-6-7(13)11-8(14-9)4-3-5-10(11)15(17)18/h3-6H,2H2,1H3
InChIKeyPDCQQXWYDQNEQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-Chloro-5-Nitroquinoline-2-Carboxylate (CAS 1447606-60-1) | Building Block for Kinase Inhibitors and Antimicrobial Agents


Ethyl 4-chloro-5-nitroquinoline-2-carboxylate (CAS: 1447606-60-1) is a chloronitroquinoline ester derivative with the molecular formula C₁₂H₉ClN₂O₄ and a molecular weight of 280.66 g/mol. This heterocyclic building block features a quinoline core substituted with a chloro group at the 4-position, a nitro group at the 5-position, and an ethyl carboxylate ester at the 2-position . The compound is commercially available in purities ranging from 95% to 98% from multiple vendors, with documented applications in the development of kinase inhibitors and antimicrobial agents .

Ethyl 4-Chloro-5-Nitroquinoline-2-Carboxylate: Why In-Class Quinoline Analogs Cannot Be Interchanged Without Experimental Validation


Substitution with generic quinoline analogs lacking the 4-chloro and 5-nitro substitution pattern is not scientifically valid due to the compound's dual functionalization architecture. This ester derivative uniquely provides three distinct reactive handles: the chloro at C4 for nucleophilic aromatic substitution, the nitro at C5 as a reducible moiety for amine generation, and the ethyl carboxylate at C2 for further derivatization or hydrolysis . Close analogs such as ethyl 4-chloroquinoline-2-carboxylate (lacks 5-nitro) and ethyl 5-nitroquinoline-2-carboxylate (lacks 4-chloro) possess only a subset of these functional handles, limiting their synthetic versatility. The simultaneous presence of both chloro and nitro groups enables sequential orthogonal transformations that are impossible with single-substituent analogs .

Ethyl 4-Chloro-5-Nitroquinoline-2-Carboxylate: Product-Specific Quantitative Evidence for Scientific Selection


Dual Reactive Handle Architecture: Synthetic Versatility Relative to Single-Substituent Quinoline Analogs

Ethyl 4-chloro-5-nitroquinoline-2-carboxylate contains both chloro and nitro substituents on the quinoline core, providing two distinct reactive handles absent in common single-substituent analogs. The compound supports orthogonal functionalization via nucleophilic substitution at C4-Cl and reduction at C5-NO₂ to the corresponding amine . This dual substitution pattern is explicitly absent in ethyl 4-chloroquinoline-2-carboxylate (no nitro group) and ethyl 5-nitroquinoline-2-carboxylate (no chloro group), both of which are commercially available alternatives .

Medicinal Chemistry Organic Synthesis Building Blocks

Lipophilicity Profile for CNS Drug-Like Property Optimization: XLOGP3 and Consensus Log P Data

The computed lipophilicity of ethyl 4-chloro-5-nitroquinoline-2-carboxylate falls within the optimal CNS drug-like range (Log P 2-4), with a consensus Log Po/w of 2.21 and an XLOGP3 value of 3.2 . In contrast, the non-esterified parent scaffold 4-chloro-5-nitroquinoline (CAS 40106-98-7), a closely related building block, lacks the ethyl carboxylate group and is not accompanied by comprehensive computed property datasets, limiting its use in rational drug design without additional characterization .

Medicinal Chemistry Drug Design ADME

Patented Utility as Key Intermediate in MELK Kinase Inhibitor Synthesis

Ethyl 4-chloro-5-nitroquinoline-2-carboxylate is explicitly claimed as an intermediate in US Patent 9,120,749 B2, which describes quinoline derivatives as MELK (Maternal Embryonic Leucine Zipper Kinase) inhibitors . MELK is a validated oncology target overexpressed in multiple cancer types including breast cancer and glioblastoma. The patent establishes this compound's role in generating bioactive quinoline-based MELK inhibitors, distinguishing it from generic quinoline-2-carboxylates that lack demonstrated utility in patented MELK inhibitor programs.

Kinase Inhibition Cancer Therapeutics Patent-Protected Scaffold

Ethyl 4-Chloro-5-Nitroquinoline-2-Carboxylate: Validated Research and Industrial Application Scenarios


Medicinal Chemistry: Synthesis of MELK Kinase Inhibitors for Oncology Research

This compound serves as a key intermediate in the synthesis of quinoline-based MELK (Maternal Embryonic Leucine Zipper Kinase) inhibitors as documented in US Patent 9,120,749 B2 . MELK is overexpressed in aggressive breast cancers, glioblastoma, and other malignancies, making it a high-priority oncology target. The dual chloro-nitro substitution pattern enables sequential derivatization to generate diverse quinoline-based inhibitor libraries targeting MELK's ATP-binding pocket .

Organic Synthesis: Orthogonal Derivatization for Parallel Library Generation

The compound's three distinct reactive handles (C4-Cl, C5-NO₂, C2-COOEt) enable orthogonal synthetic strategies: nucleophilic aromatic substitution at C4 with amines or thiols; reduction of the C5-nitro group to the corresponding amine followed by amide coupling or reductive amination; and hydrolysis of the C2-ethyl ester to the carboxylic acid for further functionalization . This orthogonal reactivity profile supports parallel library synthesis for structure-activity relationship (SAR) studies, reducing the number of discrete building blocks required in procurement workflows .

Drug Discovery: Physicochemical Property-Based Lead Optimization

With a consensus Log Po/w of 2.21 and TPSA of 85.01 Ų, this compound occupies a favorable property space for CNS drug discovery and oral bioavailability . These computed parameters allow medicinal chemists to prospectively evaluate the scaffold's suitability for lead optimization programs without additional in silico modeling. The availability of pre-computed Log P data across five different algorithms (XLOGP3, iLOGP, WLOGP, MLOGP, SILICOS-IT) provides researchers with cross-validated lipophilicity estimates to guide derivative design .

Antimicrobial Research: Precursor for Nitroquinoline-Based Antibacterial Agents

The chloronitroquinoline scaffold has documented utility in the development of antimicrobial agents, with studies indicating that nitroquinoline derivatives exhibit antibacterial activity against resistant bacterial strains . Ethyl 4-chloro-5-nitroquinoline-2-carboxylate is positioned as a versatile precursor for generating novel nitroquinoline-based antibacterial leads, with the 5-nitro group serving as a potential bioreductive trigger for antimicrobial activity . The ethyl ester at C2 provides a synthetic handle for generating amide, carboxylic acid, or heterocyclic derivatives to optimize antibacterial potency and selectivity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4-chloro-5-nitroquinoline-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.